rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans
Description
rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans, is a chiral morpholine derivative featuring a pyrazole substituent at the 3-position and an ethyl group at the 4-position of the morpholine ring.
Properties
CAS No. |
1955498-74-4 |
|---|---|
Molecular Formula |
C11H20N4O |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans (CAS: 2059908-65-3) is a pyrazole derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, drawing from various studies and research findings.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 224.3 g/mol
Structural Characteristics
The compound features a morpholine ring substituted with an ethyl group and a pyrazole moiety, which is critical for its biological activity. The stereochemistry at the 2R and 3R positions plays a significant role in its interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine have shown inhibitory effects against various cancer cell lines:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Pyrazole Derivative A | BRAF(V600E) | 0.5 | MDA-MB-231 |
| Pyrazole Derivative B | EGFR | 0.8 | A431 |
| rac-[...] | Unknown | TBD | TBD |
Studies have demonstrated that the combination of these pyrazole derivatives with established chemotherapeutics like doxorubicin enhances cytotoxicity, particularly in triple-negative breast cancer cells (MCF7 and MDA-MB-231) .
Anti-inflammatory Effects
The anti-inflammatory potential of rac-[...] has been investigated through various assays measuring cytokine production and cell viability. Pyrazole derivatives are known to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6.
Antibacterial Activity
The antibacterial efficacy of rac-[...] has been evaluated against several pathogenic strains. The results suggest that this compound exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Case Study 1: Antitumor Efficacy
A study conducted by Umesha et al. (2009) identified that specific pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted the synergistic effect when combined with doxorubicin, suggesting a promising avenue for treating Claudin-low breast cancer subtypes .
Case Study 2: Inhibition of Inflammatory Pathways
Research published in Acta Volume 41 (2008) explored the anti-inflammatory properties of various pyrazole derivatives, including rac-[...]. The findings indicated a reduction in inflammatory markers in vitro, supporting the potential use of this compound in inflammatory diseases .
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following table summarizes structural analogs of the target compound, highlighting variations in substituents, heterocyclic cores, and functional groups. Data are derived from the provided evidence:
Key Observations from Structural Comparisons
Heterocyclic Core Modifications: Replacing morpholine with oxane () introduces a six-membered ether ring but removes the nitrogen atom, reducing hydrogen-bonding capacity.
Substituent Effects: Ethyl vs. Methyl Groups: The target compound’s 4-ethyl group (vs. 4-methyl in ) increases lipophilicity (logP ~0.5 higher predicted), enhancing membrane permeability but possibly reducing aqueous solubility. Pyrazole vs. Imidazole: The pyrazole ring (two adjacent nitrogen atoms) in the target compound offers different electronic properties compared to imidazole (non-adjacent nitrogens in ), affecting binding to targets like kinases .
Functional Group Variations: The carboxylic acid in and introduces polarity, improving solubility but limiting blood-brain barrier penetration compared to the primary amine in the target compound. Dihydrochloride salts (e.g., ) enhance water solubility, making such analogs more suitable for intravenous formulations .
Preparation Methods
Morpholine Ring Formation
The morpholine core is synthesized through a cyclocondensation reaction between a β-amino alcohol and a carbonyl compound. For example, reacting 2-amino-1-ethanol with ethyl glycoxylate under acidic conditions yields a racemic morpholine-2-carboxylate intermediate. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary.
Critical Parameters :
Ethyl Group Introduction
The N4 position is ethylated via alkylation with ethyl iodide or through reductive amination using ethylamine and a ketone. A representative protocol involves treating the morpholine intermediate with ethyl bromide in the presence of potassium carbonate, yielding a 78% isolated product.
Optimization Insight :
Pyrazole Moiety Coupling
The 1-methylpyrazole group is introduced via Ullmann-type coupling or Buchwald-Hartwig amination . Data from analogous syntheses (e.g., CAS 1152749-21-7) reveal that copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMF at 120°C achieve 85% coupling efficiency.
Reaction Mechanism :
-
Oxidative addition of Cu(I) to the aryl halide.
-
Transmetalation with the pyrazole boronic acid.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 3.65–3.80 (morpholine OCH₂), δ 1.25 (ethyl CH₃), and δ 7.45 (pyrazole CH).
-
HRMS : Molecular ion peak at m/z 224.308 [M+H]⁺ matches the theoretical mass.
Data Tables
Table 1: Reaction Conditions for Pyrazole Coupling (Analogous Protocol)
| Component | Quantity/Parameter | Role |
|---|---|---|
| Copper(I) iodide | 0.017 g | Catalyst |
| Cs₂CO₃ | 0.57 g | Base |
| trans-DMCD | 0.049 g | Ligand |
| Temperature | 120°C | Reaction driver |
| Yield | 85% | Efficiency metric |
Table 2: Analytical Data for Final Compound
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 132–134°C | Differential scanning |
| Purity | ≥95% | HPLC |
| Solubility | 12 mg/mL in DMSO | Gravimetric analysis |
Challenges and Solutions in Stereochemical Control
Achieving the trans-configuration requires dynamic kinetic resolution during morpholine formation. Computational studies suggest that bulky ligands (e.g., Binap) favor the (2R,3R) isomer by steric hindrance. Alternatively, enzymatic resolution using lipases selectively hydrolyzes undesired enantiomers.
Comparative Analysis with Related Compounds
The 4-pyrazole isomer (CAS 2059908-65-3) shares a similar synthesis but diverges in pyrazole coupling regioselectivity. Ullmann conditions favor 4-substitution due to lower steric hindrance compared to 5-substitution .
Q & A
Q. What are the key synthetic routes for rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans?
The synthesis typically involves multi-step organic reactions, including:
- Morpholine ring formation : Cyclization of precursors like amino alcohols or epoxides under controlled pH and temperature .
- Pyrazole moiety incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 1-methylpyrazole group at the 3-position of the morpholine ring .
- Chiral resolution : Separation of enantiomers via chiral chromatography or crystallization with chiral acids to isolate the trans isomer .
Optimization : Reaction yields (often 60-80%) depend on catalyst selection (e.g., palladium for coupling) and temperature control (e.g., 60-80°C for cyclization) .
Q. How is the stereochemistry of this compound confirmed?
Advanced analytical techniques are employed:
- X-ray crystallography : Provides definitive proof of the (2R,3R) configuration and trans orientation .
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments validate spatial proximity of protons in the morpholine and pyrazole groups .
- Chiral HPLC : Distinguishes enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
Q. What analytical methods ensure purity and structural integrity?
- HPLC-MS : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .
- Elemental analysis : Confirms molecular formula (e.g., C₁₁H₂₀N₄O) by matching calculated and observed C, H, N percentages .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) for storage recommendations .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Quantum mechanical calculations : Predict reaction intermediates and transition states for key steps (e.g., morpholine ring closure) using DFT methods (B3LYP/6-31G*) .
- Machine learning : Trains models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
- Molecular docking : Screens binding affinity to biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?
Comparative studies reveal:
| Substituent | Biological Activity | Mechanistic Insight |
|---|---|---|
| 4-Ethyl morpholine | Improved metabolic stability | Ethyl group reduces CYP450 oxidation vs. methyl . |
| 1-Methylpyrazole | Enhanced target binding | Methyl minimizes steric hindrance in hydrophobic pockets . |
| Methodology: |
- SAR (Structure-Activity Relationship) : Synthesize analogs and test in vitro (e.g., IC₅₀ assays) .
- Metabolic profiling : LC-MS/MS identifies degradation products in hepatocyte models .
Q. How can contradictory data on enantiomer activity be resolved?
Discrepancies in reported enantiomer activities arise from:
- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Epimerization during storage : Monitor stereochemical stability via periodic chiral HPLC .
- Target polymorphism : Test activity against multiple isoforms (e.g., kinase mutants) to identify isoform-specific effects .
Q. What strategies mitigate racemization during synthesis?
- Low-temperature reactions : Conduct cyclization below 40°C to prevent chiral center inversion .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to stabilize amines during pyrazole coupling .
- In situ monitoring : Raman spectroscopy tracks reaction progress and detects early racemization .
Q. How is the compound’s interaction with biological membranes characterized?
- Surface plasmon resonance (SPR) : Measures binding kinetics to lipid bilayers (e.g., KD values) .
- MD simulations : Models diffusion across membranes using GROMACS with CHARMM force fields .
- PAMPA assay : Quantifies passive permeability (e.g., Pe > 5×10⁻⁶ cm/s indicates blood-brain barrier penetration) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) improve cost-efficiency vs. homogeneous systems .
- Purification bottlenecks : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) .
- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters .
Q. How can reaction fundamentals inform reactor design for this compound?
- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Flow chemistry : Minimizes racemization via precise residence time control .
- Scale-down models : Use 10 mL reactors to mimic large-scale mixing dynamics via Reynolds number matching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
